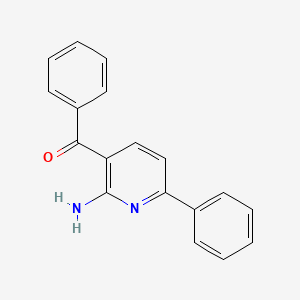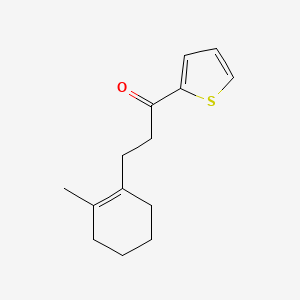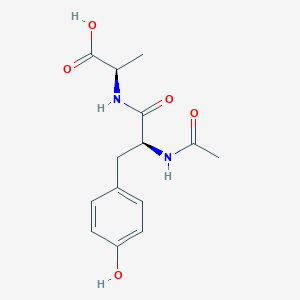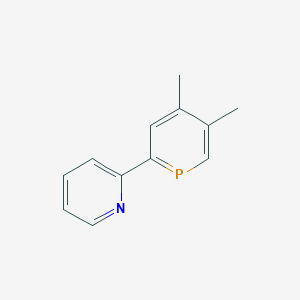![molecular formula C21H24N2O3 B14424183 Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- CAS No. 83895-71-0](/img/structure/B14424183.png)
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- is a complex organic compound that belongs to the class of aromatic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of benzamide with sodium hydroxide, followed by hydrolysis to yield sodium benzoate and ammonia . Another approach involves the oxidation of methyl benzene (toluene) using a powerful oxidizing agent like alkaline potassium permanganate to produce benzoic acid .
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene with air in the presence of vanadium pentoxide (V2O5) or manganese and cobalt acetates . This method is efficient and widely used in the chemical industry to produce large quantities of benzoic acid.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to phenol using strong oxidizing agents.
Reduction: Reduction of the compound can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid.
Major Products
Oxidation: Phenol.
Reduction: Various reduced forms depending on the specific conditions and reagents used.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of preservatives, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it inhibits the growth of microorganisms by disrupting their cell membranes and metabolic processes . In the treatment of urea cycle disorders, it binds to amino acids, leading to their excretion and a decrease in ammonia levels .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with similar antimicrobial properties.
Phenylacetic Acid: Another aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and fragrances.
Salicylic Acid: An aromatic carboxylic acid with anti-inflammatory and analgesic properties, commonly used in skincare products.
Uniqueness
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- is unique due to its complex structure, which includes a piperidine and phenyl group
Properties
CAS No. |
83895-71-0 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[2-oxo-2-[(2-piperidin-1-ylphenyl)methylamino]ethyl]benzoic acid |
InChI |
InChI=1S/C21H24N2O3/c24-20(14-16-8-10-17(11-9-16)21(25)26)22-15-18-6-2-3-7-19(18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,24)(H,25,26) |
InChI Key |
OWQINDSGRLHZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2CNC(=O)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)

![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)


![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)

![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)
